Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C17H27NO2S and a molecular weight of 309.4668 . This compound is characterized by the presence of a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a trimethylphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of cyclohexyl ethylamine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production rate. The purification process is also scaled up, often involving large-scale recrystallization or industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl amines depending on the nucleophile used.
Scientific Research Applications
Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl amine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethylphenyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine: Similar structure but with different methyl group positions on the phenyl ring.
Cyclohexylethyl[(2,4,6-trimethylphenyl)sulfonyl]amine: Another isomer with methyl groups at different positions.
Uniqueness
Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This unique structure may result in different biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-14(3)13(2)11-15(17)4/h11-12,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTOCCSHOYKYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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